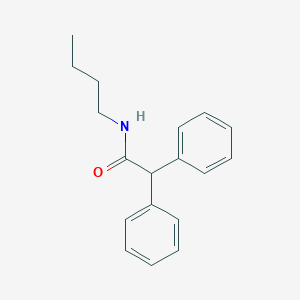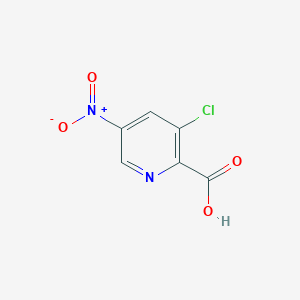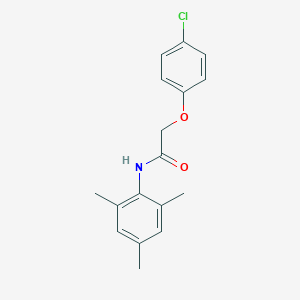
1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a chloro and nitro group on the phenyl ring, which is attached to a piperazine ring substituted with a methyl group
Méthodes De Préparation
The synthesis of 1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine typically involves the reaction of 2-chloro-6-nitroaniline with 3-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Substitution: The piperazine ring can undergo alkylation or acylation reactions to introduce additional substituents. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(2-Amino-6-chlorophenyl)-3-methylpiperazine, while substitution of the chloro group can yield various derivatives with different functional groups.
Applications De Recherche Scientifique
1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and chemical products. Its reactivity and versatility make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine involves its interaction with specific molecular targets. The nitro and chloro groups on the phenyl ring play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine can be compared with other similar compounds, such as:
2-Chloro-6-nitrophenol: This compound shares the chloro and nitro groups on the phenyl ring but lacks the piperazine ring. It is used in different chemical reactions and has distinct applications.
(2-Chloro-6-nitrophenyl)methanamine hydrochloride: This compound has a similar structure but with a methanamine group instead of a piperazine ring. It is used in different research contexts and has unique properties.
The uniqueness of this compound lies in its combination of functional groups and the presence of the piperazine ring, which imparts specific chemical and biological properties.
Propriétés
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-3-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-8-7-14(6-5-13-8)11-9(12)3-2-4-10(11)15(16)17/h2-4,8,13H,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECMVUPTUANASG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377936 |
Source


|
| Record name | 1-(2-chloro-6-nitrophenyl)-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500210-07-1 |
Source


|
| Record name | 1-(2-chloro-6-nitrophenyl)-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)

![2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile](/img/structure/B187662.png)




![N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B187668.png)
![N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B187671.png)
![2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187673.png)
![N-[[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-ethoxybenzamide](/img/structure/B187675.png)


